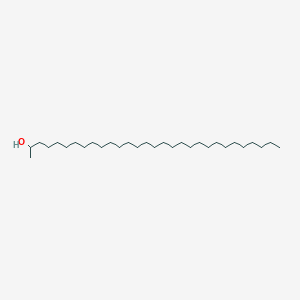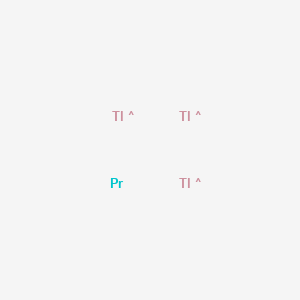
Strontium;tin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium tin, also known as strontium stannate (SrSnO₃), is a compound that combines strontium and tin in a perovskite structure. This compound is known for its unique physical and chemical properties, making it valuable in various scientific and industrial applications. Strontium stannate is particularly noted for its high dielectric constant, thermal stability, and photocatalytic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Strontium stannate can be synthesized through several methods, including solid-state reactions, sol-gel processes, and co-precipitation methods.
Solid-State Reaction: This traditional method involves mixing strontium carbonate (SrCO₃) and tin oxide (SnO₂) powders, followed by calcination at high temperatures (above 1000°C) to form SrSnO₃.
Sol-Gel Process: This method involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to produce SrSnO₃.
Co-Precipitation Method: In this method, strontium and tin precursors are dissolved in a solvent, and a precipitating agent is added to form a precipitate.
Industrial Production Methods
Industrial production of strontium stannate typically involves the solid-state reaction method due to its simplicity and scalability. The raw materials, strontium carbonate and tin oxide, are readily available and cost-effective, making this method suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Strontium stannate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: SrSnO₃ can be oxidized to form higher oxidation state compounds under specific conditions.
Reduction: Reduction of SrSnO₃ can lead to the formation of lower oxidation state compounds.
Substitution: SrSnO₃ can undergo substitution reactions where the strontium or tin ions are replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen or other reducing agents at high temperatures.
Substitution: Metal salts in aqueous or solid-state reactions.
Major Products Formed
Oxidation: Higher oxidation state compounds of strontium and tin.
Reduction: Lower oxidation state compounds of strontium and tin.
Substitution: Mixed metal oxides or doped strontium stannate compounds.
Wissenschaftliche Forschungsanwendungen
Strontium stannate has a wide range of applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of strontium stannate involves its interaction with various molecular targets and pathways.
Bone Regeneration: Strontium ions released from SrSnO₃ can stimulate bone formation by promoting osteoblast activity and inhibiting osteoclast activity.
Drug Delivery: SrSnO₃ nanoparticles can be functionalized to target specific cells or tissues, allowing for controlled release of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Strontium stannate can be compared with other similar compounds, such as calcium stannate (CaSnO₃) and barium stannate (BaSnO₃).
Calcium Stannate (CaSnO₃): Similar to SrSnO₃, CaSnO₃ has a perovskite structure and is used in similar applications.
Barium Stannate (BaSnO₃): BaSnO₃ also shares a perovskite structure and is used in electronic applications.
Conclusion
Strontium stannate is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties, such as high dielectric constant, thermal stability, and photocatalytic activity, make it a valuable material for research and application in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
SnSr |
|---|---|
Molekulargewicht |
206.33 g/mol |
IUPAC-Name |
strontium;tin |
InChI |
InChI=1S/Sn.Sr |
InChI-Schlüssel |
AGNPPWAGEICIGZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Sr].[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


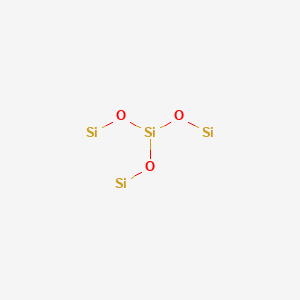


![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)

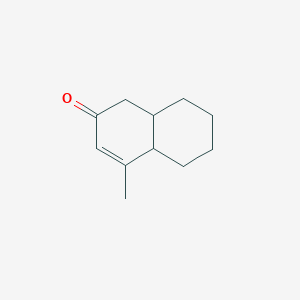
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
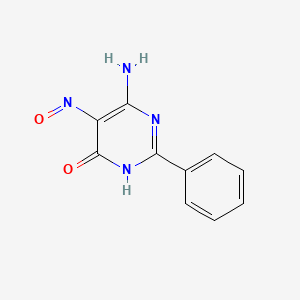
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)

